Silver metavanadate

Lithium-ion battery Cathode material Electrochemical energy storage

Silver metavanadate (AgVO₃) exists as α (C2/c) and β (C2/m) polymorphs with identical chemistry but divergent performance. β-AgVO₃ delivers superior rate capability for Li-ion cathodes (355 mAh g⁻¹ at 30 mA g⁻¹); α-AgVO₃ achieves complete Rhodamine B degradation in 90 min vs. 180 min for β-phase. α-AgVO₃ irreversibly converts to β above ~200°C, critical for thermal processing. Always specify polymorph and request XRD verification of phase purity. For heterojunction photocatalysts, AgVO₃@MoO₃ delivers 7.4× faster degradation. Procurement without phase certification risks deploying material with fundamentally different functional properties.

Molecular Formula AgO3V
Molecular Weight 206.808 g/mol
CAS No. 13497-94-4
Cat. No. B087508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver metavanadate
CAS13497-94-4
Synonymssilver vanadate
Molecular FormulaAgO3V
Molecular Weight206.808 g/mol
Structural Identifiers
SMILES[O-][V](=O)=O.[Ag+]
InChIInChI=1S/Ag.3O.V/q+1;;;-1;
InChIKeyRAVDHKVWJUPFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Metavanadate (CAS 13497-94-4) for Electrochemical and Photocatalytic Applications — Technical Specifications and Procurement Baseline


Silver metavanadate (AgVO₃, CAS 13497-94-4) is an inorganic transition metal vanadate semiconductor with a monoclinic crystal structure existing in two primary polymorphs: metastable α-AgVO₃ (space group C2/c) and thermodynamically stable β-AgVO₃ (space group C2/m) [1]. The compound exhibits a narrow optical band gap in the range of approximately 1.9–2.0 eV, enabling strong visible-light absorption [2], and possesses electrochemical activity as a cathode material for lithium-ion batteries due to its high Ag:V molar ratio (1:1) among silver vanadates [3]. The α-polymorph undergoes an irreversible exothermic phase transition to β-AgVO₃ between 200–240 °C [1], a critical consideration for applications involving thermal processing. AgVO₃ is also deployed as a component in heterostructured photocatalysts and as a precursor in the synthesis of higher-order silver vanadium oxides.

Silver Metavanadate Procurement: Why Phase Purity and Polymorph Identity Are Non-Interchangeable


Procurement of silver metavanadate cannot be reduced to simply ordering 'AgVO₃' by CAS number without verification of polymorphic phase identity and crystallinity. α-AgVO₃ and β-AgVO₃ exhibit markedly divergent electrochemical and photocatalytic performance despite identical chemical composition. α-AgVO₃ is metastable and converts irreversibly to β-AgVO₃ upon heating above ~200 °C [1], making it unsuitable for applications requiring thermal post-processing unless this transformation is intentional. In lithium-ion battery cathodes, β-AgVO₃ nanostructures demonstrate smaller charge transfer resistance and superior rate capability compared to α-AgVO₃ [2]. Conversely, in photocatalytic dye degradation, recent evidence indicates that α-AgVO₃ achieves complete Rhodamine B degradation within 90 minutes while β-AgVO₃ requires 180 minutes to reach only 89% under identical conditions [1]. Furthermore, AgVO₃ is explicitly identified in patent literature as an undesirable component in Li/SVO (Ag₂V₄O₁₁-based) primary cells because it causes increased internal resistance (Rdc) growth and larger voltage delay compared to pure ε-SVO and γ-SVO phases [3]. Without polymorph specification and phase purity certification, the end user risks deploying a material with fundamentally different functional properties than required.

Silver Metavanadate Differential Performance Evidence: Head-to-Head Comparisons for Scientific Selection


β-AgVO₃ versus α-AgVO₃ Discharge Capacity: 355 mAh g⁻¹ Achieved in Lithium-Ion Cathode Testing

Ultrafine β-AgVO₃ nanoribbons (thickness 10–20 nm, width 80–100 nm) deliver a discharge capacity of 355 mAh g⁻¹ at a current density of 30 mA g⁻¹, representing improved electrochemical performance in comparison with α-AgVO₃ nanorods due to the ultrafine morphology and thermodynamically stable crystal structure [1]. This is among the highest reported initial capacities for pristine AgVO₃ cathode materials.

Lithium-ion battery Cathode material Electrochemical energy storage

Ag/AgVO₃ Hybrid Rate Capability: 199 mAh g⁻¹ Retention at 5 A g⁻¹ High Current Density

The Ag/AgVO₃ hybrid, synthesized via one-pot anchoring of Ag nanoparticles onto AgVO₃, exhibits a discharge capacity of 199 mAh g⁻¹ at a high current rate of 5 A g⁻¹ [1]. This rate capability is attributed to improved conductivity from silver nanoparticle introduction, increased accessible surface area, and possible catalytic effects.

Lithium-ion battery High-rate cathode Silver nanoparticle decoration

α-AgVO₃ Photocatalytic Rhodamine B Degradation: 100% in 90 Minutes versus β-AgVO₃ 89% in 180 Minutes

Under visible-light irradiation, α-AgVO₃ achieves complete (100%) degradation of Rhodamine B within 90 minutes, whereas β-AgVO₃ reaches only 89% degradation after 180 minutes under identical conditions [1]. The enhanced performance of the α-phase is attributed to its unique tree-like morphology with nanorod growth on microrods and favorable valence/conduction band positions (1.13 eV / −0.94 eV vs. NHE for α-phase; 0.92 eV / −1.08 eV vs. NHE for β-phase) [1]. This finding challenges previous literature that favored β-phase for photocatalysis.

Photocatalysis Dye degradation Visible-light photocatalyst

β-AgVO₃ versus α-AgVO₃ Electrochemical Impedance: Reduced Charge Transfer and Li⁺ Transport Resistance

Electrochemical impedance spectroscopy (EIS) measurements demonstrate that β-AgVO₃ nanostructures possess smaller charge transfer resistance and reduced lithium ion transport resistance compared to α-AgVO₃ nanostructures [1]. The impedance spectra for β-AgVO₃ electrodes show a smaller semicircle diameter in the high-to-medium frequency region, corresponding to lower charge-transfer impedance at the electrode-electrolyte interface, and a steeper inclined line in the low-frequency region, indicating enhanced Warburg diffusion of lithium ions [2].

Electrochemical impedance spectroscopy Charge transfer resistance Lithium-ion diffusion

AgVO₃ as Heterostructure Component: 7.4× Photocatalytic Rate Enhancement versus Pristine AgVO₃

When integrated into a MoO₃ nanorod heterostructure (AV@MoO₃-3), the composite achieves a photocatalytic acetaminophen degradation rate constant of 0.0298 min⁻¹, outperforming pristine AgVO₃ alone (0.004 min⁻¹) by a factor of 7.4 [1]. The heterostructure reduces the bandgap from 3.16 eV (pristine MoO₃) to 2.62 eV and creates beneficial surface defects that suppress electron-hole recombination [1]. In a separate study, Bi₂O₂CO₃/AgVO₃ nanocomposite achieved 99.55% methylene blue degradation in 90 minutes under visible light, with degradation rates 2.79× higher than pristine AgVO₃ [2].

Heterostructure Bandgap engineering Photocatalytic degradation

α-AgVO₃ Band Gap Reduction versus α-NaVO₃: 0.6 eV Narrower Gap Due to Ag⁺ Electronic Contribution

Comparison of diffuse reflectance spectra reveals that α-AgVO₃ exhibits a band gap of 2.5 eV, which is 0.6 eV narrower than that of α-NaVO₃ (3.1 eV) [1]. Density functional theory (DFT) calculations indicate that this reduction originates from the electronic contribution of Ag 4d orbitals to the valence band, which shifts the valence band maximum upward and narrows the fundamental gap [1]. This structural-electronic feature is intrinsic to silver-containing metavanadates and distinguishes them from alkali metal vanadate analogs.

Band gap engineering Visible-light absorption Semiconductor photocatalyst

Silver Metavanadate Application Scenarios: Evidence-Based Use Cases for Procurement Targeting


High-Energy-Density Lithium-Ion Battery Cathode Development (β-AgVO₃ Phase)

Procure phase-pure β-AgVO₃ nanostructures (nanoribbons or nanorods) for lithium-ion battery cathode R&D targeting high initial discharge capacity. β-AgVO₃ delivers 355 mAh g⁻¹ at 30 mA g⁻¹ [1] with demonstrated rate capability improvements over α-AgVO₃ [2]. Specifications should require XRD verification of β-phase (monoclinic C2/m space group) and absence of α-phase contamination, as α→β transformation during thermal electrode processing may introduce uncontrolled impedance changes. For implantable medical device battery applications, the reduced charge transfer resistance of β-AgVO₃ compared to α-AgVO₃ is a critical selection criterion [2].

Visible-Light Photocatalytic Water Treatment (α-AgVO₃ Phase Preferred)

For photocatalytic degradation of organic dyes and pharmaceutical pollutants under visible light, procure α-AgVO₃ with verification of the metastable monoclinic C2/c phase. α-AgVO₃ achieves complete Rhodamine B degradation in 90 minutes compared to β-AgVO₃ requiring 180 minutes for only 89% degradation [3]. The unique tree-like morphology with hierarchical nanorod-on-microrod architecture contributes to enhanced surface area and reactive site availability. Procurement specifications should include maximum storage temperature below 200 °C to prevent irreversible α→β phase transformation [3].

Heterostructured Photocatalyst Component for Engineered Bandgap Reduction

Procure AgVO₃ as a narrow-bandgap component for heterojunction photocatalyst fabrication. When integrated with MoO₃, the AgVO₃@MoO₃ heterostructure achieves a 7.4× higher acetaminophen degradation rate constant (0.0298 min⁻¹) compared to pristine AgVO₃ (0.004 min⁻¹) [4]. Similarly, Bi₂O₂CO₃/AgVO₃ achieves 2.79× faster methylene blue degradation [5]. Material specifications should include particle size distribution compatible with heterostructure synthesis and verification of the ~2.0–2.2 eV band gap range for effective visible-light harvesting. This scenario represents the most evidence-supported deployment of AgVO₃ in photocatalysis.

Silver Nanoparticle-Decorated AgVO₃ for High-Rate Battery Electrodes

For high-power lithium-ion battery applications requiring rapid charge/discharge capability, procure or synthesize Ag/AgVO₃ hybrid materials with metallic Ag⁰ nanoparticles anchored on AgVO₃ surfaces. The Ag/AgVO₃ hybrid retains 199 mAh g⁻¹ capacity at an ultra-high current density of 5 A g⁻¹ [6], attributable to enhanced electronic conductivity and catalytic effects from Ag⁰. Procurement specifications should include XPS confirmation of Ag⁰ 3d binding energies alongside Ag⁺ signals. This application is particularly relevant for electric vehicle or power tool battery R&D where rate capability is prioritized over maximum absolute capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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